molecular formula C8H8ClNO4 B1441553 Ethyl 2-Chloro-4,6-dihydroxynicotinate CAS No. 70180-38-0

Ethyl 2-Chloro-4,6-dihydroxynicotinate

Cat. No. B1441553
CAS RN: 70180-38-0
M. Wt: 217.6 g/mol
InChI Key: XAMKYZWQQAAKRH-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-4,6-dihydroxynicotinate is a heterocyclic organic compound . It is also known as 2-Chloro-4,6-dihydroxypyridine-3-carboxaylic acid ethyl ester . Its IUPAC name is ethyl 2-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate . The molecular weight is 217.60642 and the molecular formula is C8H8ClNO4 .


Synthesis Analysis

Ethyl 4,6-dihydroxynicotinate has been used as a reactant in the synthesis of pyridazinopyrimidinone and pyridopyrimidinone derivatives as PDE5 inhibitors and for the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase .


Molecular Structure Analysis

The molecular structure of Ethyl 2-Chloro-4,6-dihydroxynicotinate contains a total of 22 bonds, including 14 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound related to Ethyl 2-Chloro-4,6-dihydroxynicotinate, was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis supported preclinical and clinical studies by developing a scalable process for the compound (Andersen et al., 2013).

Catalysis and Reaction Mechanisms

  • Research into the bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer’s yeast cells in the presence of allyl bromide has shown high enantioselectivity in converting the substrate to Ethyl(R)-4-chloro-3-hydroxybutanoate, demonstrating the potential of using modified yeast cells for high-yield and high-ee synthesis of key intermediates (Yu et al., 2007).

Organic Synthesis

  • The development of efficient synthetic routes for key intermediates like Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, which are crucial in the preparation of P2Y12 antagonists, showcases the importance of these compounds in synthesizing pharmaceutical agents. The process improvements led to significant yield, purity, and operability enhancements, supporting the clinical development of P2Y12 antagonists (Bell et al., 2012).

Enzymatic Reactions and Biocatalysis

  • The synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using whole recombinant cells of Escherichia coli expressing a secondary alcohol dehydrogenase of Candida parapsilosis highlights the application of biocatalysis in achieving high yield and enantiomeric excess without the addition of external cofactors. This approach demonstrates the potential for sustainable and efficient production of chiral intermediates (Yamamoto et al., 2002).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ethyl 2-Chloro-4,6-dihydroxynicotinate . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Ethyl 2-Chloro-4,6-dihydroxynicotinate is offered for experimental/research use . It is expected that future research will explore more applications of this compound.

properties

IUPAC Name

ethyl 2-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-2-14-8(13)6-4(11)3-5(12)10-7(6)9/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKYZWQQAAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716373
Record name Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Chloro-4,6-dihydroxynicotinate

CAS RN

70180-38-0
Record name Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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